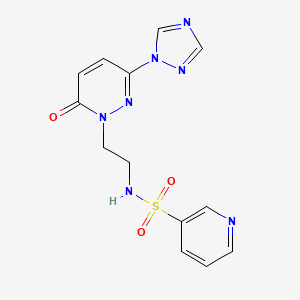
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H13N7O3S and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives known for their diverse biological activities. Its structure features a pyridine ring, a sulfonamide group, and a triazole moiety, which are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can act against various bacterial strains:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Other Triazoles | 0.125 - 8 | Various bacteria and fungi |
The minimum inhibitory concentration (MIC) values for similar triazole compounds have been reported as low as 0.125 μg/mL against pathogens like E. coli and S. aureus, suggesting that the compound may possess comparable efficacy .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. A study on related compounds highlighted their ability to induce apoptosis in cancer cells:
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| This compound | TBD | A549 (Lung), MCF7 (Breast) |
| Related Triazoles | 0.30 - 49.85 | Various |
In particular, compounds with similar structures demonstrated IC50 values ranging from 0.30 μM to 49.85 μM against various cancer cell lines . This suggests that this compound may exhibit promising anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells:
Molecular Targets:
- Inhibition of key enzymes involved in DNA synthesis and repair.
- Modulation of signal transduction pathways associated with cell growth and apoptosis.
Pathways Involved:
By targeting these molecular pathways, the compound may exert both antimicrobial and anticancer effects through mechanisms such as:
- Induction of oxidative stress in microbial cells.
- Activation of apoptotic pathways in cancer cells.
Case Studies
Several case studies have illustrated the potential therapeutic applications of triazole derivatives:
- Antifungal Applications : A clinical trial involving a triazole derivative showed significant effectiveness in treating systemic fungal infections with minimal side effects.
- Cancer Treatment : In vitro studies demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
属性
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3S/c21-13-4-3-12(20-10-15-9-16-20)18-19(13)7-6-17-24(22,23)11-2-1-5-14-8-11/h1-5,8-10,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMGZVZOJIGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














